N-[2-(2,5-dimethylphenoxy)ethyl]-4-methylbenzenesulfonamide
Overview
Description
N-[2-(2,5-dimethylphenoxy)ethyl]-4-methylbenzenesulfonamide, also known as DMP 777, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to modulate the activity of certain enzymes and receptors, making it a promising tool for investigating various biochemical and physiological processes.
Scientific Research Applications
Synthesis and Structural Applications
- Synthesis and Crystal Structure : A compound related to N-[2-(2,5-dimethylphenoxy)ethyl]-4-methylbenzenesulfonamide was synthesized and characterized using various techniques, including single-crystal X-ray diffraction, highlighting its potential in molecular structure studies (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Computational and Molecular Studies
- Computational Study of Sulfonamide Molecules : Another study conducted computational analyses on a similar sulfonamide molecule, providing insights into its structural and electronic properties, and its interactions at a molecular level (P. Murthy et al., 2018).
Chemical Interaction and Solvent Behavior
- Chemical Interaction Studies : Research on binary mixtures involving a compound similar to N-[2-(2,5-dimethylphenoxy)ethyl]-4-methylbenzenesulfonamide provided valuable data on intermolecular interactions and solvent behavior, which are crucial in various chemical applications (P. Pirilä-Honkanen, 1996).
Polymer Synthesis and Characterization
- Polymer Development : The compound was used in the synthesis of metal-free and metallophthalocyanine polymers, demonstrating its utility in the creation of novel polymeric materials (Z. Bıyıklıoğlu & H. Kantekin, 2008).
Pharmaceutical Research
- Antibacterial and Antiproliferative Agents : Research on derivatives of N-methylbenzenesulfonamide, a compound structurally related to N-[2-(2,5-dimethylphenoxy)ethyl]-4-methylbenzenesulfonamide, shows potential in developing antimicrobial and antiproliferative agents, indicating possible pharmaceutical applications (Shimaa M. Abd El-Gilil, 2019)
properties
IUPAC Name |
N-[2-(2,5-dimethylphenoxy)ethyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-13-5-8-16(9-6-13)22(19,20)18-10-11-21-17-12-14(2)4-7-15(17)3/h4-9,12,18H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPQDKZOEQZQCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=C(C=CC(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49732671 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(2,5-dimethylphenoxy)ethyl]-4-methylbenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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